![molecular formula C12H16N4O3 B2462409 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid CAS No. 213186-60-8](/img/structure/B2462409.png)

4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid

Overview

Description

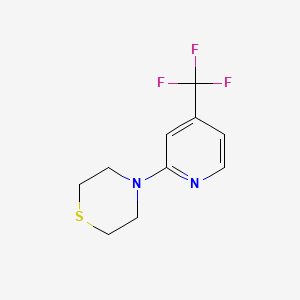

“4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid” is a chemical compound with the CAS Number: 213186-60-8. It has a molecular weight of 264.28 . The IUPAC name for this compound is 4-oxo-4-[4-(2-pyrimidinyl)-1-piperazinyl]butanoic acid .

Synthesis Analysis

A series of 4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid derivatives were synthesized and tested for their analgesic and anti-inflammatory activities . The synthesis process involved the reaction of 1-substituted piperazines with different benzimidazole derivatives in methanol .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N4O3/c17-10(2-3-11(18)19)15-6-8-16(9-7-15)12-13-4-1-5-14-12/h1,4-5H,2-3,6-9H2,(H,18,19) .Chemical Reactions Analysis

The synthesized derivatives of this compound were tested for their analgesic and anti-inflammatory activities, as well as for their cyclooxygenase inhibition . The tested compounds showed equal inhibition to both cyclooxygenase-1/-2 (COX-1/COX-2) isozymes .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its melting point is between 168-170°C .Scientific Research Applications

Analgesic Activity

A series of 4-oxo-4-(4-(pyrimidin-2-yl) piperazin-1-yl) butanoic acid derivatives were synthesized and tested for their analgesic activities . These compounds showed promising results, indicating their potential use in pain management .

Anti-Inflammatory Activity

These compounds were also tested for their anti-inflammatory activities . The results showed that they could potentially be used in the treatment of conditions involving inflammation .

Cyclooxygenase Inhibition

The same series of compounds were tested for their cyclooxygenase inhibition . Cyclooxygenase is an enzyme that plays a key role in the inflammatory response, and its inhibition can help manage conditions like arthritis .

Ulcerogenic Potential

The compounds were also tested for their ulcerogenic potential . This is important in determining their safety profile, especially for long-term use .

Antiviral Activity

Indole derivatives, which include “4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid”, have been found to possess antiviral activity . This suggests potential applications in the treatment of viral infections .

Anticancer Activity

Indole derivatives have also been found to possess anticancer activity . This suggests that they could potentially be used in cancer treatment .

Safety and Hazards

Mechanism of Action

Target of Action

It has been suggested that the compound may have analgesic and anti-inflammatory activities , implying potential targets could be enzymes involved in inflammation and pain perception, such as cyclooxygenases .

Mode of Action

It is suggested that the compound may inhibit cyclooxygenases , enzymes that play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound could potentially reduce inflammation and alleviate pain .

Biochemical Pathways

The compound’s effect on biochemical pathways is likely related to the inflammatory response. Inflammation involves a complex set of biochemical pathways, including the arachidonic acid pathway. Cyclooxygenases, potential targets of the compound, are key enzymes in this pathway . By inhibiting these enzymes, the compound could disrupt the pathway, reducing the production of pro-inflammatory mediators and thereby alleviating inflammation .

Result of Action

The compound’s action at the molecular and cellular levels could result in reduced inflammation and pain relief, as suggested by its potential analgesic and anti-inflammatory activities . .

properties

IUPAC Name |

4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3/c17-10(2-3-11(18)19)15-6-8-16(9-7-15)12-13-4-1-5-14-12/h1,4-5H,2-3,6-9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLFKHJNLTVYSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2462331.png)

![2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2462332.png)

![{4-[Phenyl(pyrrolidin-1-yl)methyl]phenyl}boronic acid](/img/structure/B2462342.png)

![Methylethyl 2-[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2462345.png)